molecular formula C17H16N6 B6604500 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine CAS No. 380436-54-4

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine

Cat. No.: B6604500
CAS No.: 380436-54-4
M. Wt: 304.3 g/mol
InChI Key: NMGWKCHTMNJLNC-RGVLZGJSSA-N
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Description

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine typically involves multi-step reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aminoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

2-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c18-17(19)21-20-11-14-12-23(15-9-5-2-6-10-15)22-16(14)13-7-3-1-4-8-13/h1-12H,(H4,18,19,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWKCHTMNJLNC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NN=C(N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N=C(N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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